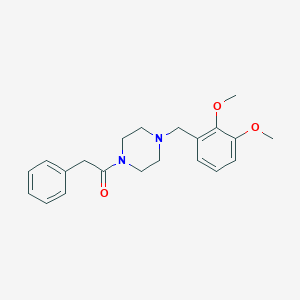
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as DPPE, is a chemical compound that belongs to the class of piperazine derivatives. DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The exact mechanism of action of DPPE is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic transmission, and the modulation of gene expression. DPPE has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
DPPE has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, DPPE also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of DPPE, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of the role of DPPE in the regulation of gene expression, and the investigation of the potential therapeutic applications of DPPE in various diseases, including cancer, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPPE and its potential side effects.
Synthesis Methods
DPPE can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetyl chloride in the presence of a reducing agent. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetic acid in the presence of a reducing agent. The synthesis of DPPE requires careful attention to the reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Scientific Research Applications
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DPPE has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. In neuroscience, DPPE has been studied for its potential as a tool for the investigation of the central nervous system, including the study of neurotransmitter systems and the regulation of synaptic transmission. In pharmacology, DPPE has been investigated for its potential as a drug for the treatment of various diseases, including depression, anxiety, and addiction.
properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(21(19)26-2)16-22-11-13-23(14-12-22)20(24)15-17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
InChI Key |
JHOVGAQFVDVTOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)